molecular formula C11H17NO4 B3251292 (R)-2-(Boc-amino)-4-pentynoic acid methyl ester CAS No. 208709-76-6

(R)-2-(Boc-amino)-4-pentynoic acid methyl ester

Cat. No. B3251292
Key on ui cas rn: 208709-76-6
M. Wt: 227.26 g/mol
InChI Key: QPMUXIIQQHTMKO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05665598

Procedure details

To an ice cooled suspension of the product of Example 2 (4.00 g, 16.2 mmol) and zinc dust (2.63 g, 40.5 mmol) in DMF (30 mL) under nitrogen was added slowly via syringe propargyl bromide (80% w/w in toluene) (6.02 g, 40.5 mmol). The bromide was added at such a rate as to maintain the internal temperature between 20°-25° C., then stirred at that temperature for an additional 1 hour. The reaction mixture was diluted with 100 mL of EtOAc, washed successively with 0.5N HCl (200 mL), sat'd NaHCO3 (200 mL) and sat'd NaCl and then dried (MgSO4). After filtration and concentration under reduced pressure, the residue was purified by filtration through a bed of silica gel (30% EtOAc/hexane)to give 3.59 g (97%) of product as a colorless oil after concentration under reduced pressure.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.63 g
Type
catalyst
Reaction Step Two
Quantity
6.02 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
97%

Identifiers

REACTION_CXSMILES
C(O[CH:5]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:6]([O:8][CH3:9])=[O:7])(=O)C.[CH2:18](Br)[C:19]#[CH:20].[Br-]>CN(C=O)C.CCOC(C)=O.[Zn]>[CH3:17][C:14]([CH3:15])([O:13][C:11]([NH:10][CH:5]([CH2:20][C:19]#[CH:18])[C:6]([O:8][CH3:9])=[O:7])=[O:12])[CH3:16]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
product
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)OC(C(=O)OC)NC(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2.63 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
6.02 g
Type
reactant
Smiles
C(C#C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred at that temperature for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature between 20°-25° C.
WASH
Type
WASH
Details
washed successively with 0.5N HCl (200 mL), sat'd NaHCO3 (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
After filtration and concentration under reduced pressure
FILTRATION
Type
FILTRATION
Details
the residue was purified by filtration through a bed of silica gel (30% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(OC(=O)NC(C(=O)OC)CC#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05665598

Procedure details

To an ice cooled suspension of the product of Example 2 (4.00 g, 16.2 mmol) and zinc dust (2.63 g, 40.5 mmol) in DMF (30 mL) under nitrogen was added slowly via syringe propargyl bromide (80% w/w in toluene) (6.02 g, 40.5 mmol). The bromide was added at such a rate as to maintain the internal temperature between 20°-25° C., then stirred at that temperature for an additional 1 hour. The reaction mixture was diluted with 100 mL of EtOAc, washed successively with 0.5N HCl (200 mL), sat'd NaHCO3 (200 mL) and sat'd NaCl and then dried (MgSO4). After filtration and concentration under reduced pressure, the residue was purified by filtration through a bed of silica gel (30% EtOAc/hexane)to give 3.59 g (97%) of product as a colorless oil after concentration under reduced pressure.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.63 g
Type
catalyst
Reaction Step Two
Quantity
6.02 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
97%

Identifiers

REACTION_CXSMILES
C(O[CH:5]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:6]([O:8][CH3:9])=[O:7])(=O)C.[CH2:18](Br)[C:19]#[CH:20].[Br-]>CN(C=O)C.CCOC(C)=O.[Zn]>[CH3:17][C:14]([CH3:15])([O:13][C:11]([NH:10][CH:5]([CH2:20][C:19]#[CH:18])[C:6]([O:8][CH3:9])=[O:7])=[O:12])[CH3:16]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
product
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)OC(C(=O)OC)NC(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2.63 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
6.02 g
Type
reactant
Smiles
C(C#C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred at that temperature for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature between 20°-25° C.
WASH
Type
WASH
Details
washed successively with 0.5N HCl (200 mL), sat'd NaHCO3 (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
After filtration and concentration under reduced pressure
FILTRATION
Type
FILTRATION
Details
the residue was purified by filtration through a bed of silica gel (30% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(OC(=O)NC(C(=O)OC)CC#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05665598

Procedure details

To an ice cooled suspension of the product of Example 2 (4.00 g, 16.2 mmol) and zinc dust (2.63 g, 40.5 mmol) in DMF (30 mL) under nitrogen was added slowly via syringe propargyl bromide (80% w/w in toluene) (6.02 g, 40.5 mmol). The bromide was added at such a rate as to maintain the internal temperature between 20°-25° C., then stirred at that temperature for an additional 1 hour. The reaction mixture was diluted with 100 mL of EtOAc, washed successively with 0.5N HCl (200 mL), sat'd NaHCO3 (200 mL) and sat'd NaCl and then dried (MgSO4). After filtration and concentration under reduced pressure, the residue was purified by filtration through a bed of silica gel (30% EtOAc/hexane)to give 3.59 g (97%) of product as a colorless oil after concentration under reduced pressure.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.63 g
Type
catalyst
Reaction Step Two
Quantity
6.02 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
97%

Identifiers

REACTION_CXSMILES
C(O[CH:5]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:6]([O:8][CH3:9])=[O:7])(=O)C.[CH2:18](Br)[C:19]#[CH:20].[Br-]>CN(C=O)C.CCOC(C)=O.[Zn]>[CH3:17][C:14]([CH3:15])([O:13][C:11]([NH:10][CH:5]([CH2:20][C:19]#[CH:18])[C:6]([O:8][CH3:9])=[O:7])=[O:12])[CH3:16]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
product
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)OC(C(=O)OC)NC(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2.63 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
6.02 g
Type
reactant
Smiles
C(C#C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred at that temperature for an additional 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature between 20°-25° C.
WASH
Type
WASH
Details
washed successively with 0.5N HCl (200 mL), sat'd NaHCO3 (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
After filtration and concentration under reduced pressure
FILTRATION
Type
FILTRATION
Details
the residue was purified by filtration through a bed of silica gel (30% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(OC(=O)NC(C(=O)OC)CC#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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